2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a thiophene ring at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group transformations. For instance, a Suzuki–Miyaura coupling reaction can be employed to introduce the thiophene ring . The reaction conditions often involve palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid
- 2-Cyclopropyl-6-(furan-3-yl)pyrimidine-4-carboxylic acid
- 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid
Uniqueness
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can enhance its potential as a bioactive compound and its utility in materials science .
Properties
Molecular Formula |
C12H10N2O2S |
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Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-cyclopropyl-6-thiophen-3-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)10-5-9(8-3-4-17-6-8)13-11(14-10)7-1-2-7/h3-7H,1-2H2,(H,15,16) |
InChI Key |
SHPAJVGHIHGLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)C(=O)O)C3=CSC=C3 |
Origin of Product |
United States |
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